Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-
Description
The compound Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- is a substituted acetamide featuring a 2-methoxyphenyl core with a hydroxyethyl sulfonyl group at the 5-position. Below, we compare this compound with structurally and functionally related derivatives.
Properties
CAS No. |
27375-53-7 |
|---|---|
Molecular Formula |
C11H15NO5S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-[5-(2-hydroxyethylsulfonyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H15NO5S/c1-8(14)12-10-7-9(3-4-11(10)17-2)18(15,16)6-5-13/h3-4,7,13H,5-6H2,1-2H3,(H,12,14) |
InChI Key |
OBKJZBGUBIIBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)CCO)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
Step 1: Preparation of the substituted aniline or phenyl amine precursor , such as 5-(2-hydroxyethylsulfonyl)-2-methoxyaniline. This intermediate is key to introducing the sulfonyl and hydroxyethyl groups on the aromatic ring.
Step 2: Acetylation of the aniline intermediate to form the acetamide. This is commonly achieved by reacting the substituted aniline with an acetylating agent such as acetyl chloride or acetic anhydride under controlled conditions.
Step 3: Purification and isolation of the final acetamide product.
Specific Synthetic Details and Conditions
From related patents and chemical literature, the following preparation method can be outlined:
| Step | Reagents / Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 5-amino-2-methoxyphenyl derivative + 2-hydroxyethanesulfonyl chloride or equivalent sulfonylating agent | Introduction of the sulfonyl hydroxyethyl group via sulfonylation reaction, often in the presence of a base such as triethylamine, in a suitable solvent like dichloromethane or tetrahydrofuran (THF) | Moderate to high yield depending on reaction control |
| 2 | Acetyl chloride or acetic anhydride, base (e.g., pyridine), solvent (e.g., dichloromethane) | Acetylation of the amine group to form the acetamide | Yields typically >80% in optimized conditions |
| 3 | Purification by recrystallization or chromatography | Final product isolation | High purity achievable |
Reaction Scheme Example
Sulfonylation :
$$ \text{5-amino-2-methoxyphenyl} + \text{2-hydroxyethanesulfonyl chloride} \rightarrow \text{5-[(2-hydroxyethyl)sulfonyl]-2-methoxyaniline} $$Acetylation :
$$ \text{5-[(2-hydroxyethyl)sulfonyl]-2-methoxyaniline} + \text{Acetyl chloride} \rightarrow \text{Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-} $$
Analytical Data and Characterization
- Molecular weight: approximately 303.33 g/mol (based on related compound data).
- Characterization typically involves NMR (¹H, ¹³C), IR spectroscopy for amide and sulfonyl groups, and mass spectrometry.
- Purity and identity confirmed by chromatographic techniques such as HPLC or UPLC, often using reverse phase columns with acetonitrile-water mobile phases.
Comparative Analysis with Related Compounds
While direct preparation data for this exact compound is sparse, related acetamide derivatives with sulfonyl and methoxy substitutions have been synthesized using similar strategies. For example, acetamides with dichloro and methoxy substitutions on the phenyl ring have been prepared using carbodiimide coupling agents and reflux in tetrahydrofuran, achieving high yields (up to 88%).
This comparison supports the feasibility of the sulfonylation followed by acetylation approach for the target compound.
Research Discoveries and Notes
- The sulfonylation step is critical and may require careful control of temperature and pH to avoid side reactions.
- The presence of the hydroxyethyl group on the sulfonyl moiety provides a handle for further chemical modifications or conjugations.
- The methoxy substitution on the phenyl ring influences the electronic properties and reactivity of the amide.
- Analytical methods such as HPLC with phosphoric acid or formic acid in the mobile phase have been optimized for related compounds to ensure purity and detect impurities.
- Patent literature indicates that nucleophilic azidation and reduction steps can be involved in related syntheses, suggesting possible alternative routes or intermediates.
Summary Table of Preparation Method
| Step | Reaction | Reagents | Conditions | Yield / Remarks |
|---|---|---|---|---|
| 1 | Sulfonylation of 5-amino-2-methoxyphenyl | 2-hydroxyethanesulfonyl chloride, base (e.g., triethylamine) | Solvent: DCM or THF, temperature controlled | Moderate to high yield |
| 2 | Acetylation of sulfonylated aniline | Acetyl chloride or acetic anhydride, base (e.g., pyridine) | Room temp or slight heating, inert atmosphere | High yield (>80%) |
| 3 | Purification | Recrystallization or chromatography | — | High purity product |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl sulfonyl group plays a crucial role in binding to active sites, while the methoxy group influences the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Groups
(a) Quinazoline-Sulfonyl Acetamides ()
Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) demonstrate potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines (IC₅₀ < 10 µM). The sulfonyl group in these compounds enhances solubility and likely interacts with cellular targets via hydrogen bonding. Compared to the target compound, the quinazoline moiety introduces additional aromaticity and basic nitrogen atoms, which may improve DNA intercalation or kinase inhibition.
(b) Pyridazinone Derivatives ()
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a specific FPR2 agonist, activating calcium mobilization in neutrophils. The methoxybenzyl group and sulfonamide-like structure parallel the target compound’s methoxyphenyl and sulfonyl groups. However, the pyridazinone core in these analogs introduces a lactam ring, which may confer rigidity and receptor specificity.
(c) Thiadiazolyl Acetamides ()
Compound 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) shows high cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells). In contrast, the target compound’s hydroxyethyl sulfonyl group may offer better aqueous solubility than the fluorophenoxy substituent.
Enzyme Inhibitors and Antioxidant Agents ()
Compounds 7h and 7i (with piperidinyl-sulfonyl and methoxyphenyl groups) exhibit antioxidant activity (IC₅₀ = 14–18 µM in DPPH assays) and acetylcholinesterase (AChE) inhibition (IC₅₀ = 8.2–9.4 µM). The sulfonyl group in these analogs likely participates in hydrogen bonding with enzyme active sites. The target compound’s hydroxyethyl sulfonyl group could similarly enhance interactions with enzymatic targets, though its efficacy would depend on steric compatibility.
Structural Impact on Physicochemical Properties
Key Observations :
- Sulfonyl Groups : Enhance solubility and target engagement via hydrogen bonding.
- Methoxy Substitution : Balances lipophilicity and electronic effects on aromatic rings.
- Heterocycles (e.g., quinazoline, thiadiazole) : Improve metabolic stability and target specificity.
Pharmacokinetic Considerations
Compounds with sulfonyl groups (e.g., 7h , 39 ) often exhibit moderate plasma protein binding due to their polarity. The hydroxyethyl sulfonyl group in the target compound may further improve solubility and reduce hepatic clearance compared to analogs with bulkier substituents (e.g., piperidinyl or quinazoline). However, the absence of aromatic heterocycles might limit its ability to penetrate lipid membranes.
Q & A
Basic: What synthetic strategies are recommended for preparing Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-?
Answer:
The synthesis typically involves multi-step organic reactions, focusing on introducing the sulfonyl and methoxyphenyl groups. Key steps include:
- Sulfonation: Reacting a precursor with a sulfonating agent (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Coupling Reactions: Using nucleophilic substitution or amide bond formation with acetamide derivatives, often catalyzed by DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Purification: Employing column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the pure product .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns .
Advanced: How can reaction yields be optimized for sulfonyl-group incorporation in similar acetamide derivatives?
Answer:
- Temperature Control: Sulfonation reactions require strict低温 conditions (0–5°C) to prevent side reactions like polysubstitution .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl group reactivity while stabilizing intermediates .
- Catalytic Additives: Use of Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) to neutralize HCl byproducts and drive reactions to completion .
- Real-Time Monitoring: TLC or HPLC to track reaction progress and adjust conditions dynamically .
Advanced: What methodologies are effective for evaluating biological activity (e.g., antimicrobial) of this compound?
Answer:
- In Vitro Assays:
- MIC (Minimum Inhibitory Concentration): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity Screening: MTT assay on human cell lines (e.g., HEK293) to assess selectivity .
- Mechanistic Studies:
- Enzyme Inhibition: Evaluate interactions with target enzymes (e.g., dihydrofolate reductase) via fluorescence quenching or SPR (surface plasmon resonance) .
Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?
Answer:
- Comparative Structural Analysis: Compare with analogs (e.g., ) to identify substituent effects on activity .
- Solubility Adjustments: Modify formulation (e.g., DMSO/PBS mixtures) to improve bioavailability and align with in silico predictions .
- Molecular Dynamics (MD) Simulations: Refine docking models by simulating ligand-protein interactions under physiological conditions .
Advanced: What computational tools predict target interactions for sulfonyl-containing acetamides?
Answer:
- Docking Software: AutoDock Vina or Schrödinger Suite to model binding affinities with proteins (e.g., kinases) .
- QSAR Models: Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond acceptors .
- ADMET Prediction: Tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 metabolism) .
Advanced: How can stability studies be designed for long-term storage of this compound?
Answer:
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical Tracking: Monitor purity via HPLC and degradation products via LC-MS every 3–6 months .
- Storage Recommendations: Lyophilized form at –20°C under inert gas (argon) to prevent oxidation .
Advanced: What strategies resolve low solubility issues in biological assays?
Answer:
- Co-solvent Systems: Use DMSO (≤1%) combined with cyclodextrins or liposomal encapsulation .
- Salt Formation: Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
- Pro-drug Design: Introduce hydrolyzable groups (e.g., esters) for in vivo activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
